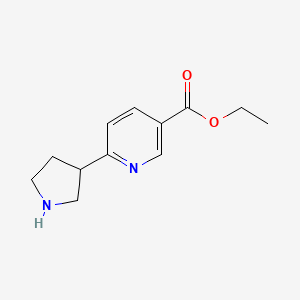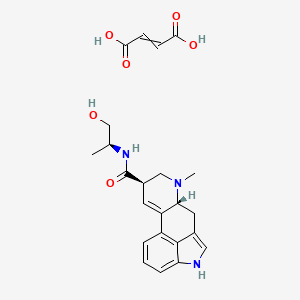
Ergometrine Maleate,(S)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ergometrine Maleate is synthesized from lysergic acid, which is obtained from the ergot fungus . The synthesis involves several steps, including the formation of an amide bond between lysergic acid and a suitable amine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Ergometrine Maleate involves the fermentation of the ergot fungus to produce lysergic acid, followed by chemical synthesis to form the final product . The process is carefully controlled to ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ergometrine Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions of Ergometrine Maleate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of Ergometrine Maleate include various derivatives with altered pharmacological properties . These derivatives are studied for their potential use in different therapeutic applications .
Aplicaciones Científicas De Investigación
Ergometrine Maleate has a wide range of scientific research applications. In medicine, it is used to control postpartum hemorrhage and facilitate the delivery of the placenta . In chemistry, it serves as a precursor for the synthesis of other ergot alkaloids . In biology, it is used to study the effects of ergot alkaloids on smooth muscle contraction . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical compounds .
Mecanismo De Acción
Ergometrine Maleate exerts its effects by stimulating the uterine muscle to increase the force and frequency of contractions . It acts on 5HT and alpha-adrenergic receptors found in the walls of blood vessels and the uterus . This stimulation leads to the constriction of blood vessels and increased uterine tone, which helps control bleeding after childbirth .
Comparación Con Compuestos Similares
Ergometrine Maleate is similar to other ergot alkaloids such as ergotamine and methylergometrine . it is unique in its specific action on the uterine muscle and its ability to control postpartum hemorrhage . Other similar compounds include lysergic acid diethylamide (LSD) and dihydroergotamine, which have different pharmacological effects and applications .
Propiedades
Número CAS |
6815-20-9 |
|---|---|
Fórmula molecular |
C23H27N3O6 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/t11-,13+,17+;/m0./s1 |
Clave InChI |
YREISLCRUMOYAY-VSDOXBCFSA-N |
SMILES isomérico |
C[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


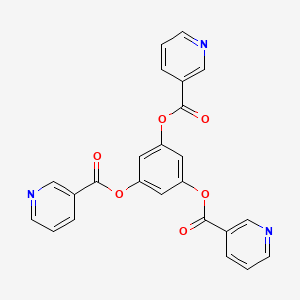
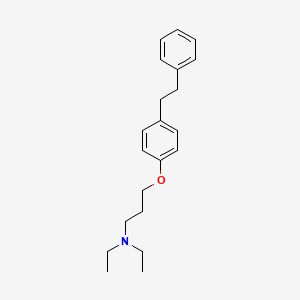



![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)

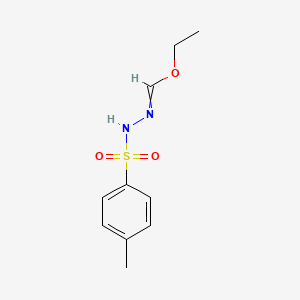
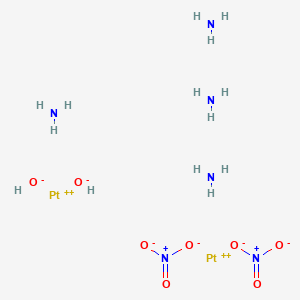
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
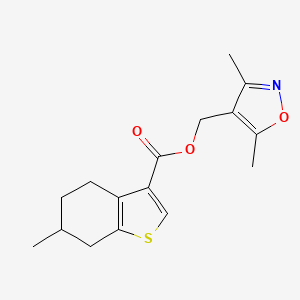
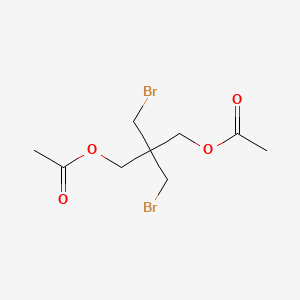
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
